![molecular formula C10H10BrNO B185064 N-(2-bromophenyl)cyclopropanecarboxamide CAS No. 444151-72-8](/img/structure/B185064.png)
N-(2-bromophenyl)cyclopropanecarboxamide
Overview
Description
“N-(2-bromophenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H10BrNO . It has an average mass of 240.096 Da and a monoisotopic mass of 238.994568 Da . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “N-(2-bromophenyl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a 2-bromophenyl group . The presence of the bromine atom on the phenyl ring may influence the compound’s reactivity and properties.
Physical And Chemical Properties Analysis
“N-(2-bromophenyl)cyclopropanecarboxamide” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the literature I retrieved.
Scientific Research Applications
Drug Design and Synthesis
N-(2-bromophenyl)cyclopropanecarboxamide: is a compound that can be utilized in the design and synthesis of new pharmaceuticals. Its structure, containing both a bromophenyl and a cyclopropane moiety, offers unique chemical reactivity that can be harnessed to create compounds with potential therapeutic effects. For instance, the bromine atom can undergo various organic reactions, such as Suzuki coupling, to attach different pharmacophores to the aromatic ring .
Biological Activity Profiling
The indole nucleus, which is structurally similar to N-(2-bromophenyl)cyclopropanecarboxamide , has been found in many bioactive compounds. Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . By extension, N-(2-bromophenyl)cyclopropanecarboxamide could be used as a scaffold for synthesizing new indole derivatives to explore these biological activities.
Material Science Applications
In material science, the unique properties of the cyclopropane ring in N-(2-bromophenyl)cyclopropanecarboxamide could be explored for the development of new materials. The strain in the three-membered ring provides energy that can be released in certain reactions, potentially leading to materials with novel properties .
Enzymatic Reaction Studies
The cyclopropane core of N-(2-bromophenyl)cyclopropanecarboxamide is a feature of interest in enzymatic studies. Enzymes that catalyze reactions involving cyclopropane rings, such as cyclopropanases, are of significant interest due to their role in natural product biosynthesis. Studying the reactivity of this compound with such enzymes can provide insights into their mechanisms .
Safety and Hazards
properties
IUPAC Name |
N-(2-bromophenyl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGVBYSRBPRCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356910 | |
Record name | N-(2-bromophenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)cyclopropanecarboxamide | |
CAS RN |
444151-72-8 | |
Record name | N-(2-Bromophenyl)cyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444151-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-bromophenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.